molecular formula C22H25N5OS B12148357 N-(4-butylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(4-butylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12148357
M. Wt: 407.5 g/mol
InChI Key: YZJJYZJCLPLJIZ-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Attachment of the Pyridine Ring: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, to introduce the pyridine moiety.

    Introduction of the Sulfanyl Group: This can be done through a nucleophilic substitution reaction using thiols or disulfides.

    Final Acetamide Formation: The final step involves the acylation of the amine group with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of metal catalysts like palladium or copper.

    Solvents: Selection of appropriate solvents such as dimethylformamide (DMF) or dichloromethane (DCM).

    Temperature and Pressure: Control of reaction temperature and pressure to favor the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents like chloroform or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: Used as ligands in metal-catalyzed reactions.

    Material Science: Incorporated into polymers for enhanced properties.

Biology

    Antimicrobial Agents: Studied for their potential as antibiotics or antifungals.

    Enzyme Inhibitors: Investigated for their ability to inhibit specific enzymes.

Medicine

    Drug Development: Explored as potential therapeutic agents for various diseases.

    Diagnostics: Used in the development of diagnostic tools.

Industry

    Agriculture: Utilized as pesticides or herbicides.

    Manufacturing: Employed in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA/RNA Interaction: Binding to nucleic acids and affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

  • **N-(4-butylphenyl)-2-{[4-(methyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • **N-(4-butylphenyl)-2-{[4-(ethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Uniqueness

N-(4-butylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is unique due to its specific structural features, such as the presence of the prop-2-en-1-yl group and the combination of the triazole and pyridine rings. These features may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C22H25N5OS

Molecular Weight

407.5 g/mol

IUPAC Name

N-(4-butylphenyl)-2-[(4-prop-2-enyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C22H25N5OS/c1-3-5-7-17-9-11-19(12-10-17)24-20(28)16-29-22-26-25-21(27(22)14-4-2)18-8-6-13-23-15-18/h4,6,8-13,15H,2-3,5,7,14,16H2,1H3,(H,24,28)

InChI Key

YZJJYZJCLPLJIZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC=C)C3=CN=CC=C3

Origin of Product

United States

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